molecular formula C26H20BrN3O3S B11286605 2-Amino-4-(4-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

2-Amino-4-(4-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B11286605
M. Wt: 534.4 g/mol
InChI Key: AZIWJSSWADCSTN-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrano-benzothiazine core, a bromophenyl group, and a carbonitrile moiety

Preparation Methods

The synthesis of 2-Amino-4-(4-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include bromobenzene derivatives, amino acids, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of the amino and benzyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonitrile group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group is a key site for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.

    Cyclization: The formation of the pyrano-benzothiazine core involves cyclization reactions, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzothiazine compounds.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. The amino and benzyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to proteins or enzymes. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability. Pathways involved in its mechanism of action often include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

When compared to similar compounds, 2-Amino-4-(4-bromophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide stands out due to its unique combination of structural features. Similar compounds include:

    2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide: Differing by the presence of a chlorine atom instead of bromine.

    2-Amino-4-(4-fluorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide: Differing by the presence of a fluorine atom instead of bromine.

These similar compounds share the pyrano-benzothiazine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C26H20BrN3O3S

Molecular Weight

534.4 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile

InChI

InChI=1S/C26H20BrN3O3S/c1-16-6-2-3-7-18(16)15-30-22-9-5-4-8-20(22)24-25(34(30,31)32)23(21(14-28)26(29)33-24)17-10-12-19(27)13-11-17/h2-13,23H,15,29H2,1H3

InChI Key

AZIWJSSWADCSTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br

Origin of Product

United States

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